Spiro[3.4]octan-1-amine hydrochloride
Overview
Description
Spiro[3.4]octan-1-amine hydrochloride: is a spirocyclic amine compound with the molecular formula C8H15N·HCl and a molecular weight of 161.67 g/mol . It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom. This compound is a white crystalline powder that is soluble in water and ethanol. Spirocyclic compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.4]octan-1-amine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the amine group and subsequent conversion to the hydrochloride salt. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a cyclization reaction of a linear precursor containing a ketone and an alkene can be induced using a Lewis acid catalyst to form the spirocyclic structure.
Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction. For instance, the spirocyclic ketone can be converted to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of the Hydrochloride Salt: The free amine can be converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The spirocyclic ketone precursor can be reduced to the corresponding alcohol or amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Alcohols, amines
Substitution: Substituted amines, amides
Scientific Research Applications
Spiro[3.4]octan-1-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of spiro[34]octan-1-amine hydrochloride depends on its specific applicationThe spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and selectivity for these targets . For example, spirocyclic amines may act as enzyme inhibitors by fitting into the active site of the enzyme and blocking its activity .
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.4]octan-1-amine
- Spiro[3.5]nonan-1-amine
- Spiro[4.5]decane-1-amine
Uniqueness
Spiro[3.4]octan-1-amine hydrochloride is unique due to its specific spirocyclic structure, which provides distinct physicochemical properties such as enhanced stability, solubility, and bioavailability compared to other spirocyclic amines . Additionally, the presence of the hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Properties
IUPAC Name |
spiro[3.4]octan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-7-3-6-8(7)4-1-2-5-8;/h7H,1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCJEDNNZRUBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857396 | |
Record name | Spiro[3.4]octan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378527-98-0 | |
Record name | Spiro[3.4]octan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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